Cas no 2377606-12-5 (4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid)

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid is a specialized boronic acid derivative featuring a BOC-protected propylamino group and a fluorine substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation. The BOC group enhances stability and handling, while the fluorine atom can influence reactivity and electronic properties in target molecules. Its structural features make it a useful intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex aromatic systems. The compound is typically handled under inert conditions due to the sensitivity of the boronic acid functionality.
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid structure
2377606-12-5 structure
商品名:4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
CAS番号:2377606-12-5
MF:C14H21BFNO4
メガワット:297.130247831345
CID:5523800
PubChem ID:75486136

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

    • (4-{[(tert-butoxy)carbonyl](propyl)amino}-2-fluorophenyl)boronic acid
    • [2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
    • BS-33645
    • (4-((tert-Butoxycarbonyl)(propyl)amino)-2-fluorophenyl)boronic acid
    • CS-0178991
    • 2377606-12-5
    • 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
    • インチ: 1S/C14H21BFNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3
    • InChIKey: LGSARWFLWPUWNR-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(B(O)O)C=CC(=C1)N(C(=O)OC(C)(C)C)CCC

計算された属性

  • せいみつぶんしりょう: 297.1547665g/mol
  • どういたいしつりょう: 297.1547665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70Ų

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1520473-1g
(4-((4-(tert-Butoxy)-4-oxobutyl)amino)-2-fluorophenyl)boronic acid
2377606-12-5 98%
1g
$48.0 2024-04-21
A2B Chem LLC
AJ16048-10g
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
2377606-12-5 98%
10g
$467.00 2024-04-20
A2B Chem LLC
AJ16048-1g
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
2377606-12-5 98%
1g
$97.00 2024-04-20
A2B Chem LLC
AJ16048-5g
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
2377606-12-5 98%
5g
$271.00 2024-04-20
A2B Chem LLC
AJ16048-25g
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
2377606-12-5 98%
25g
$923.00 2024-04-20

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid 関連文献

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4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acidに関する追加情報

Introduction to 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid (CAS No. 2377606-12-5)

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2377606-12-5, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound features a unique structural motif combining a boronic acid functional group with an amino side chain protected by a tert-butoxycarbonyl (Boc) group, further modified with a propyl substituent. The presence of a fluorine atom at the 2-position of the phenyl ring introduces additional electronic and steric properties, making it a versatile building block for the synthesis of complex molecules.

The boronic acid moiety in 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis to construct carbon-carbon bonds. This reaction is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substituent enhances the reactivity and selectivity of the boronic acid, allowing for more precise control during coupling reactions. Such attributes make this compound an indispensable tool for medicinal chemists and synthetic organic chemists.

In recent years, there has been growing interest in the application of fluorinated aromatic compounds in drug discovery due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The incorporation of fluorine into drug molecules often leads to improved bioavailability and reduced susceptibility to degradation by metabolic enzymes. The 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid structure exemplifies this trend, offering a scaffold that can be further functionalized to produce novel therapeutic agents.

The Boc-protected amino group provides stability under basic conditions, facilitating its use in multi-step synthetic routes where harsh acidic conditions might otherwise lead to deprotection or side reactions. This stability is particularly advantageous in the late-stage modification of drug candidates, where maintaining functional group integrity is critical. The propyl side chain introduces additional steric bulk, which can be exploited to fine-tune the binding properties of resulting molecules, potentially enhancing target engagement and reducing off-target effects.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions involving fluorinated compounds. Studies have demonstrated that the presence of fluorine can significantly alter electronic distributions within a molecule, influencing both reactivity and binding affinity. The 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid scaffold has been employed in computational studies to model potential drug candidates targeting various biological pathways. These models have shown promise in predicting high-affinity binders for enzymes and receptors relevant to diseases such as cancer and neurodegeneration.

The synthesis of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation of a fluorinated aromatic ring, followed by protection of the amino group with a Boc moiety and introduction of a propyl chain via nucleophilic substitution or other coupling strategies. Advances in catalytic methods have streamlined these processes, reducing reaction times and improving yields. For instance, palladium-catalyzed cross-coupling reactions have been optimized for constructing the boronic acid functionality with high efficiency.

The utility of this compound extends beyond pharmaceutical applications into materials science. Fluorinated boronic acids are being explored as precursors for organic electronic materials, including organic light-emitting diodes (OLEDs) and liquid crystals. The electronic properties imparted by the fluorine atom can enhance device performance by influencing charge transport and optical characteristics. Research has shown that derivatives of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid exhibit favorable thermal stability and luminescence properties when incorporated into polymer matrices.

In conclusion, 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid (CAS No. 2377606-12-5) represents a sophisticated molecular entity with broad applicability in synthetic chemistry and materials science. Its unique structural features—combining a boronic acid handle with protective Boc groups, propyl substitution, and fluorine modulation—make it an invaluable intermediate for drug discovery and advanced material design. As research continues to uncover new methodologies for its utilization, this compound is poised to play an even greater role in developing next-generation therapeutics and functional materials.

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